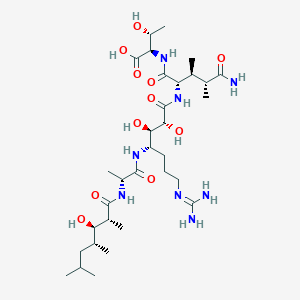
Callipeltin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Callipeltin D, also known as this compound, is a useful research compound. Its molecular formula is C32H60N8O11 and its molecular weight is 732.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cytotoxicity and Antitumor Activity
Callipeltin D has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that cyclic depsipeptides, including this compound, exhibit broad-spectrum cytotoxicity. In particular, studies have shown that this compound does not demonstrate significant cytotoxicity compared to its analogs, such as Callipeltin B. The structure-activity relationship (SAR) studies suggest that the presence of specific amino acid residues influences the cytotoxic potential of these compounds.
| Compound | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| Callipeltin A | 0.85 | Guinea Pig Atria | |
| Callipeltin B | 98 | HeLa Cells | |
| This compound | Not Significant | N/A |
Anti-HIV Activity
This compound contains the novel amino acid (2R,3R,4S)-4-amido-7-guanidino-2,3-dihydroxyheptanoic acid, which is essential for its anti-HIV activity. Studies have indicated that the structural components of this compound contribute to its efficacy against HIV by inhibiting viral replication mechanisms. This aspect highlights the potential of this compound as a lead compound in the development of anti-HIV therapeutics.
Structural Complexity and Synthetic Studies
The intricate structure of this compound has attracted significant interest from synthetic chemists aiming to develop efficient synthesis methods for this compound and its analogs. Recent studies have focused on asymmetric syntheses of the building blocks required for constructing the cyclic structure of this compound. These synthetic efforts are crucial for facilitating further research into the compound's biological activities and potential therapeutic applications.
Case Studies and Research Findings
- Cytotoxic Evaluation : A study conducted by Kikuchi et al. evaluated the cytotoxicity of various callipeltins, including this compound. The findings indicated that while Callipeltin B exhibited significant cytotoxicity against HeLa cells, this compound did not show comparable effects, suggesting a need for further exploration into structural modifications to enhance its activity .
- Anti-HIV Mechanism : Research highlighted by Minale et al. suggests that the side chain structure in cyclic depsipeptides like this compound is critical for their anti-HIV activity. The study emphasized the importance of specific amino acid configurations in mediating antiviral effects .
- Synthetic Approaches : Recent advancements in synthetic methodologies have enabled researchers to create analogs of Callipeltins with modified structures aimed at improving their therapeutic profiles. The development of solid-phase peptide synthesis techniques has facilitated the creation of derivatives that may possess enhanced biological activities .
Propriétés
Formule moléculaire |
C32H60N8O11 |
|---|---|
Poids moléculaire |
732.9 g/mol |
Nom IUPAC |
(2R,3R)-2-[[(2S,3S,4R)-5-amino-2-[[(2R,3R,4S)-7-(diaminomethylideneamino)-2,3-dihydroxy-4-[[(2R)-2-[[(2R,3R,4R)-3-hydroxy-2,4,6-trimethylheptanoyl]amino]propanoyl]amino]heptanoyl]amino]-3,4-dimethyl-5-oxopentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C32H60N8O11/c1-13(2)12-14(3)23(42)17(6)27(46)37-18(7)28(47)38-20(10-9-11-36-32(34)35)24(43)25(44)30(49)39-21(15(4)16(5)26(33)45)29(48)40-22(19(8)41)31(50)51/h13-25,41-44H,9-12H2,1-8H3,(H2,33,45)(H,37,46)(H,38,47)(H,39,49)(H,40,48)(H,50,51)(H4,34,35,36)/t14-,15+,16-,17-,18-,19-,20+,21+,22-,23-,24-,25-/m1/s1 |
Clé InChI |
ZDVBABSINQBQOK-HGMLSHDKSA-N |
SMILES isomérique |
C[C@H](CC(C)C)[C@H]([C@@H](C)C(=O)N[C@H](C)C(=O)N[C@@H](CCCN=C(N)N)[C@H]([C@H](C(=O)N[C@@H]([C@@H](C)[C@@H](C)C(=O)N)C(=O)N[C@H]([C@@H](C)O)C(=O)O)O)O)O |
SMILES canonique |
CC(C)CC(C)C(C(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(C(C(=O)NC(C(C)C(C)C(=O)N)C(=O)NC(C(C)O)C(=O)O)O)O)O |
Synonymes |
callipeltin D |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















